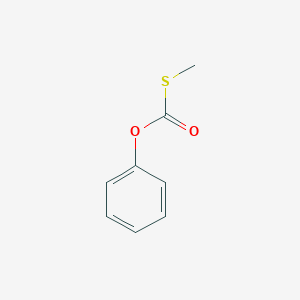

Phenyl methylsulfanylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

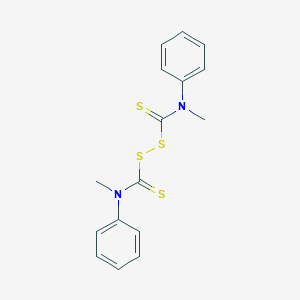

Phenyl methylsulfanylformate (PMSF) is a chemical compound that is widely used in scientific research for its ability to inhibit serine proteases. This compound is commonly used in biochemistry and molecular biology experiments as a protease inhibitor to prevent the degradation of proteins during purification processes.

Wirkmechanismus

Phenyl methylsulfanylformate is a reversible inhibitor of serine proteases. It works by reacting with the active site of the protease enzyme, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease enzyme from hydrolyzing peptide bonds in proteins, thereby inhibiting proteolysis.

Biochemical and Physiological Effects:

Phenyl methylsulfanylformate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and is not metabolized by living cells. However, Phenyl methylsulfanylformate can have toxic effects on living cells if it is not properly handled and disposed of.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Phenyl methylsulfanylformate in lab experiments is its ability to inhibit serine proteases without affecting other enzymes or proteins. This makes it a useful tool for the isolation and purification of specific proteins. However, Phenyl methylsulfanylformate has some limitations, such as its instability in aqueous solutions and its potential toxicity to living cells. It is also relatively expensive compared to other protease inhibitors.

Zukünftige Richtungen

There are several future directions for the use of Phenyl methylsulfanylformate in scientific research. One area of research is the development of new and more effective protease inhibitors that are less toxic and more stable than Phenyl methylsulfanylformate. Another area of research is the application of Phenyl methylsulfanylformate in the study of protease enzymes and their role in disease processes. Additionally, Phenyl methylsulfanylformate can be used in the development of new drugs that target specific proteases involved in disease processes.

Synthesemethoden

Phenyl methylsulfanylformate is synthesized by reacting phenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction produces Phenyl methylsulfanylformate as a white crystalline solid with a melting point of 94-96°C. The purity of the synthesized Phenyl methylsulfanylformate can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Phenyl methylsulfanylformate is widely used in scientific research as a protease inhibitor to prevent the degradation of proteins during purification processes. It is commonly used in the isolation and purification of enzymes, membrane proteins, and other proteins that are sensitive to proteolysis. Phenyl methylsulfanylformate is also used in the preparation of cell lysates for western blotting and other protein analysis techniques.

Eigenschaften

CAS-Nummer |

13509-28-9 |

|---|---|

Produktname |

Phenyl methylsulfanylformate |

Molekularformel |

C8H8O2S |

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

phenyl methylsulfanylformate |

InChI |

InChI=1S/C8H8O2S/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

DLYZNVYLULHBQS-UHFFFAOYSA-N |

SMILES |

CSC(=O)OC1=CC=CC=C1 |

Kanonische SMILES |

CSC(=O)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.